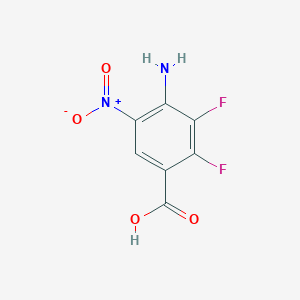

4-Amino-2,3-difluoro-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c8-4-2(7(12)13)1-3(11(14)15)6(10)5(4)9/h1H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHOWQPFHXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585637 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284030-57-5 | |

| Record name | 4-Amino-2,3-difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 284030-57-5), a key intermediate in the pharmaceutical industry.[1][2] This document consolidates available data on its physical and chemical characteristics, outlines relevant experimental methodologies, and illustrates its role in synthetic pathways.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are critical for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂O₄ | [1][3][4] |

| Molecular Weight | 218.11 g/mol | [3][5][6] |

| Melting Point | 185 °C to 256 °C | [1][3] |

| Boiling Point (Predicted) | 401.1 ± 45.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.751 g/cm³ | [3][4] |

| pKa (Predicted) | 2.96 ± 0.12 | [3] |

| Solubility | Soluble in DMSO, Slightly Soluble in Water | [1] |

| logP (Predicted) | 1.15 - 1.3 | [4][5][6] |

| Physical State | Powder / Solid | [1][7] |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are not always publicly available. However, this section outlines the synthetic procedure as described in the literature and discusses the standard methodologies typically employed for determining the key properties listed above.

Synthesis of this compound[3][4][8]

The synthesis of the title compound is typically achieved through the amination of a trifluorinated precursor. The following is a representative protocol:

-

Reaction Setup : A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid is prepared in distilled water within a reaction vessel equipped for temperature control and stirring.

-

Amination : The vessel is cooled to approximately 0-6 °C. Concentrated ammonium hydroxide solution (e.g., 28-30% NH₃ in water) is added slowly to the suspension while maintaining the low temperature.[3][4]

-

Warming and Monitoring : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period (e.g., 2.5 hours).[3][4] The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC).[3][8]

-

Precipitation : Once the reaction reaches sufficient conversion (e.g., >90%), the mixture is cooled again in an ice-water bath.[3][8] The pH is then adjusted to approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid, which induces the precipitation of the product.[3][8]

-

Isolation and Purification : The resulting solid is collected by filtration. The filter cake is washed with distilled water and an organic solvent like methyl tert-butyl ether (MTBE) to remove impurities.[3][8]

-

Drying : The purified product is dried in an oven under controlled temperature (e.g., 48°C) to yield this compound as a yellow solid.[3][8]

Standard Property Determination Methods

-

Melting Point : Determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature.

-

pKa : Typically determined by potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

-

Solubility : Assessed by adding increasing amounts of the solute to a fixed volume of the solvent (e.g., DMSO, water) at a specific temperature until saturation is reached. The concentration at this point is the solubility.

-

logP (Octanol-Water Partition Coefficient) : Commonly determined using the shake-flask method, which involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the analyte in each phase using a technique like UV-Vis spectroscopy or HPLC.

Role in Pharmaceutical Synthesis

This compound is a crucial building block for the synthesis of advanced pharmaceutical compounds.[1][2] Notably, it serves as a key intermediate in the manufacturing of Binimetinib, a MEK inhibitor used in cancer therapy.[1][2]

Caption: Synthetic pathway from a precursor to Binimetinib.

References

- 1. indiamart.com [indiamart.com]

- 2. curequest.in [curequest.in]

- 3. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID CAS#: 284030-57-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-2,3-difluoro-5-nitrobenzoic acid

CAS Number: 284030-57-5

This technical guide provides a comprehensive overview of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and safety protocols.

Chemical and Physical Properties

This compound is a yellow solid organic compound.[1] Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, notably in the development of targeted cancer therapies.[2][3]

| Property | Value | Source |

| CAS Number | 284030-57-5 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₇H₄F₂N₂O₄ | [1][4][5][6][7][8][9][10] |

| Molecular Weight | 218.11 g/mol | [1][4][7][9] |

| Physical Form | Solid | [6] |

| Purity | ≥95% - 98% | [3][4][6] |

| Melting Point | 185 °C (max) | [3] |

| Solubility | Soluble in DMSO, slightly soluble in water. | [3] |

| Storage | Store in a cool, dry place away from light and moisture.[3] Sealed in dry, room temperature.[6][7] |

Spectroscopic Data

| Type | Data | Source |

| ¹³C NMR (100 MHz, DMSO-d6) δ | 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH) | [1] |

| IR (cm⁻¹) | 3494, 3383, 1697, 1641, 1280 | [1] |

Synthesis Protocol

The synthesis of this compound is achieved through the amination of 2,3,4-trifluoro-5-nitrobenzoic acid.[1][11]

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equiv)

-

Concentrated ammonium hydroxide solution (28% NH₃, 5.6 equiv)

-

Distilled water

-

Concentrated hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

Equipment:

-

Reaction vessel with temperature control and stirring

-

Ice-water bath

-

Filtration apparatus

-

Drying oven or vacuum oven

-

Rotary evaporator

Procedure:

-

Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (0.756 mol) in 400 mL of distilled water is prepared in a reaction vessel.[1][11]

-

Amination: Concentrated ammonium hydroxide solution (4.23 mol) is slowly added to the suspension over 2-2.5 hours, ensuring the reaction temperature is maintained below 6.0 °C.[1][11]

-

Stirring and Warming: After the addition is complete, the mixture is stirred for an additional 50 minutes at the same temperature.[1][11] The reaction mixture is then allowed to slowly warm to room temperature and is maintained for 3-4 hours.[1][11]

-

Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[1]

-

Precipitation: Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.[1] The pH is then adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.[1]

-

Filtration and Washing: The mixture is stirred for 1 hour under ice-bath conditions, followed by filtration.[1] The resulting filter cake is washed with 1 L of distilled water and 350 mL of methyl tert-butyl ether (MTBE).[1]

-

Drying: The solid product is dried in an oven at 48°C overnight to yield the first batch of the product.[1]

-

Second Batch Recovery: The MTBE filtrate is combined, concentrated by rotary evaporation, and dried under a vacuum overnight to obtain a second batch of the product.[1]

Yield and Purity:

-

Total Yield: 88%[1]

-

HPLC Purity (First Batch): 83.6% (at 220 nm) and 96.96% (at 254 nm)[1]

-

HPLC Purity (Second Batch): 81.1% (at 220 nm) and 95.40% (at 254 nm)[1]

Synthesis workflow for this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Binimetinib.[2][3] Binimetinib is a MEK inhibitor, a type of targeted cancer therapy that blocks the activity of the MEK1 and MEK2 enzymes. This inhibition disrupts the MAPK signaling pathway, which is often overactive in various cancers, thereby inhibiting tumor growth. A patent describes a process for preparing benzimidazole compounds, including the use of this compound in the synthesis of a precursor to Binimetinib.[12]

Logical relationship of the compound in drug synthesis.

Safety and Handling

Appropriate safety measures must be taken when handling this compound.

Hazard Identification:

-

GHS Classification: Acute toxicity, oral (Category 4).[13]

Precautionary Measures:

-

Handling: Handle in a well-ventilated place.[9] Wear suitable protective clothing, including chemical-impermeable gloves.[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[9][13] Do not eat, drink, or smoke when using this product.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[14]

-

Skin Protection: Wear fire/flame-resistant and impervious clothing.[9][14] Handle with gloves that have been inspected prior to use.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[14]

-

-

Fire Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

First Aid Measures:

-

If Inhaled: Move the victim to fresh air.[9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration and seek immediate medical attention.[9]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9][13] Consult a doctor.[9]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]

-

If Swallowed: Rinse mouth with water.[9][13] Do not induce vomiting.[9] Call a doctor or Poison Control Center immediately.[9]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment.[13] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the chemical enter drains.[9]

-

Containment and Cleaning Up: Collect the spillage and arrange for disposal.[9]

General safety and handling workflow.

References

- 1. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID CAS#: 284030-57-5 [m.chemicalbook.com]

- 2. curequest.in [curequest.in]

- 3. indiamart.com [indiamart.com]

- 4. chemscene.com [chemscene.com]

- 5. 284030-57-5 | MFCD08543937 | this compound [aaronchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 284030-57-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [oakwoodchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

- 12. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. echemi.com [echemi.com]

Spectroscopic and Synthetic Profile of 4-Amino-2,3-difluoro-5-nitrobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthesis protocol for the versatile pharmaceutical intermediate, 4-Amino-2,3-difluoro-5-nitrobenzoic acid. This compound serves as a critical building block in the synthesis of various advanced pharmaceutical compounds, including the MEK inhibitor Binimetinib.[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Frequency | Chemical Shift (δ) ppm | Description |

| 13C | DMSO-d6 | 100 MHz | 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[3] | |

| 1H | - | - | Data not available in the searched resources. | While the compound is routinely characterized by 1H NMR, specific spectral data was not found in the publicly available literature reviewed. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| 3494, 3383 | N-H stretching vibrations of the amino group |

| 1697 | C=O stretching vibration of the carboxylic acid |

| 1641 | N-H bending vibration of the amino group |

| 1280 | C-N stretching vibration |

Source:[3]

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z | Fragment |

| APCI | Negative | 217 | [M-H]- |

Source:[3]

Experimental Protocols

The following section details the synthetic procedure for this compound, based on established laboratory methods.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 2,3,4-trifluoro-5-nitrobenzoic acid.

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid

-

Concentrated ammonium hydroxide solution (28% NH3)

-

Distilled water

-

Concentrated hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a suspension of 2,3,4-trifluoro-5-nitrobenzoic acid in distilled water.

-

Amination: Cool the suspension in an ice-water bath. Slowly add concentrated ammonium hydroxide solution while maintaining the reaction temperature below 6.0 °C.

-

Reaction Progression: After the addition is complete, continue stirring for approximately 50 minutes. Then, allow the reaction mixture to slowly warm to room temperature and maintain it for 3-4 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Acidification: Once the conversion is greater than 90% as determined by HPLC, cool the reaction mixture again in an ice-water bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2.

-

Precipitation and Filtration: Continue stirring the acidified mixture under ice-bath conditions for 1 hour. The resulting precipitate is then collected by filtration.

-

Washing and Drying: Wash the filter cake with distilled water followed by methyl tert-butyl ether (MTBE). The purified solid product is then dried in an oven at 48°C overnight.

Synthesis and Characterization Workflow

The following diagram illustrates the key steps in the synthesis and subsequent analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

Technical Guide: Solubility and Stability of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS No. 284030-57-5). Due to the limited availability of specific quantitative data in the public domain for this chemical intermediate, this document focuses on providing established qualitative information alongside detailed, best-practice experimental protocols for researchers to determine these properties.

Core Concepts: Solubility and Stability

This compound is a key intermediate in the synthesis of pharmaceutical compounds, most notably the MEK inhibitor Binimetinib.[1][2] Understanding its solubility and stability is critical for its effective use in synthesis, process optimization, and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Solubility dictates the choice of solvents for reactions, purification, and formulation. It is a critical parameter for achieving desired reaction kinetics and for the development of efficient crystallization and isolation procedures.

Stability refers to the ability of the compound to resist chemical change over time under the influence of various environmental factors such as temperature, light, and pH. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available.

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Slightly Soluble |

| Table 1: Qualitative Solubility of this compound.[1][2] |

Stability Profile

The compound is generally considered stable under recommended storage conditions.

| Condition | Stability Information | Recommendations |

| Storage | Stable under recommended conditions.[3] | Store in a cool, dry, well-ventilated place away from light and moisture.[1][2][4] |

| Thermal | No specific thermal degradation data is available. Hazardous decomposition products under fire conditions include carbon monoxide, nitrogen oxides, and hydrogen fluoride.[3] | Avoid exposure to high temperatures. |

| pH | No specific data on stability across different pH values is available. | It is recommended to perform pH stress testing as outlined in the experimental protocols. |

| Photostability | No specific photostability data is available. | Storage in light-resistant containers is recommended. Photostability testing should be conducted as per ICH guidelines. |

| Table 2: Stability Summary of this compound. |

Logical Pathway: Role in Binimetinib Synthesis

This compound is a crucial building block in the synthesis of Binimetinib. The following diagram illustrates its position in a common synthetic route.

Caption: Role of the compound in Binimetinib synthesis.

Experimental Protocols

The following sections provide detailed, representative methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining equilibrium solubility.

Caption: Shake-flask method for solubility testing.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, DMSO, methanol, ethanol, acetonitrile, acetone).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. For fine suspensions, centrifugation may be necessary to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration and Dilution: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Dilute the filtered sample accurately with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the solubility by comparing the analyte peak area to a standard curve of known concentrations.

Stability and Forced Degradation Studies

This protocol is designed to assess the stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Caption: General workflow for forced degradation studies.

Methodologies:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Hydrolytic Degradation:

-

Acidic: Add an equal volume of 0.1 N HCl to the stock solution.

-

Basic: Add an equal volume of 0.1 N NaOH to the stock solution.

-

Neutral: Add an equal volume of water to the stock solution.

-

Heat the solutions (e.g., at 60 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.

-

Keep the solution at room temperature and withdraw samples at various time points.

-

-

Photolytic Degradation:

-

Expose the compound in both solid state and in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Protect a parallel set of samples from light to serve as dark controls.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

-

Withdraw samples at various time points and prepare solutions for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.

-

Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from any co-eluting degradants. Mass spectrometry (LC-MS) can be used to identify the structure of major degradation products.

-

Conclusion

While specific quantitative data for this compound remains limited, this guide provides the foundational knowledge and detailed experimental frameworks necessary for its characterization. The qualitative data indicates good solubility in DMSO and limited solubility in water, with general stability under standard storage conditions. For researchers and drug development professionals, the provided protocols for solubility and forced degradation studies offer a robust starting point for generating the specific data required for process development, quality control, and regulatory submissions.

References

4-Amino-2,3-difluoro-5-nitrobenzoic acid molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound with the chemical formula C₇H₄F₂N₂O₄.[1][2][3][4] Its structure consists of a benzene ring substituted with an amino group (-NH₂), two fluorine atoms (-F), a nitro group (-NO₂), and a carboxylic acid group (-COOH). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

The molecular structure of this compound is visualized in the diagram below.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 284030-57-5 | [4][5][6] |

| Molecular Formula | C₇H₄F₂N₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 218.11 g/mol | [3][4][5] |

| Melting Point | 253-256 °C | [5] |

| Boiling Point (Predicted) | 401.1 ± 45.0 °C | [5] |

| Density (Predicted) | 1.751 g/cm³ | [5] |

| Solubility | Soluble in DMSO, slightly soluble in water | [6] |

| InChI Key | WXXHOWQPFHXRDY-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. The following data has been reported:

-

Mass Spectrum (APCI-) : m/z: 217 (M-1)[7]

-

Infrared (IR) Spectroscopy (cm⁻¹) : 3494, 3383, 1697, 1641, 1280[7]

-

¹³C Nuclear Magnetic Resonance (NMR) (100 MHz, DMSO-d6) δ : 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH)[7]

Synthesis Protocol

This compound can be synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid. The following is a detailed experimental protocol for its preparation.[5][7]

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid

-

Concentrated ammonium hydroxide solution (28% NH₃)

-

Distilled water

-

Concentrated hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

Ice-water bath

Procedure:

-

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (167.2 g, 0.756 mol) in 400 mL of distilled water is prepared.

-

Concentrated ammonium hydroxide solution (340 g, 380 mL, 4.23 mol) is slowly added to the suspension over 2-2.5 hours, while maintaining the reaction temperature below 6.0 °C using an ice-water bath.[5][7]

-

After the addition is complete, the mixture is stirred for an additional 50 minutes.

-

The reaction mixture is then slowly warmed to room temperature and maintained for 3-4 hours. The progress of the reaction is monitored by HPLC.[7]

-

Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.

-

The pH of the mixture is adjusted to 2 by the slow dropwise addition of concentrated hydrochloric acid (350 mL).[5][7]

-

Stirring is continued for 1 hour under ice-bath conditions, followed by filtration.

-

The filter cake is washed with 1 L of distilled water and 350 mL of methyl tert-butyl ether (MTBE).

-

The resulting yellow solid product is dried in an oven at 48°C overnight.

This process yields this compound with a reported purity of over 95%.[7]

The synthesis pathway is illustrated in the diagram below.

Caption: Synthesis of this compound

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[6][8] Notably, it is a key intermediate in the manufacture of Binimetinib, a MEK inhibitor used in the treatment of certain types of cancer.[6][8] Its unique substitution pattern makes it a valuable synthon for the development of novel therapeutic agents. The compound is also used in the preparation of other benzimidazole derivatives.[9]

Safety and Handling

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[10] It is advised to work in a well-ventilated area and to avoid the formation of dust.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] For detailed safety information, refer to the material safety data sheet (MSDS).[10]

References

- 1. echemi.com [echemi.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound - CAS:284030-57-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID CAS#: 284030-57-5 [m.chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID | 284030-57-5 [chemicalbook.com]

- 8. curequest.in [curequest.in]

- 9. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

The Strategic Application of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an amine, a carboxylic acid, two fluorine atoms, and a nitro group, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity. The electron-withdrawing nature of the fluorine and nitro groups, combined with the nucleophilic and electrophilic potential of the amine and carboxylic acid moieties, respectively, makes this compound a strategic starting material for the construction of diverse chemical libraries. This guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of targeted cancer therapies, particularly MEK inhibitors.

Core Application: A Key Intermediate in the Synthesis of Binimetinib

The most prominent application of this compound in medicinal chemistry is its use as a crucial starting material in the synthesis of Binimetinib (MEK162), a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] Binimetinib is an FDA-approved medication for the treatment of certain types of cancer, including BRAF-mutant melanoma.[2] The synthesis of Binimetinib highlights the strategic utility of the unique functionalities of this compound.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.

Below is a diagram illustrating the MEK/ERK signaling pathway and the point of inhibition by Binimetinib.

The synthesis of Binimetinib from this compound involves a multi-step process that leverages the reactivity of its functional groups. A general workflow for this synthesis is depicted below.

Quantitative Data on Binimetinib and Related Analogs

The potency of Binimetinib and its analogs as MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This data is crucial for understanding structure-activity relationships (SAR) and for the optimization of lead compounds.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Binimetinib | MEK1/2 | 12 | Melanoma | [2][3] |

Further research is required to populate this table with a broader range of analogs derived from this compound to provide a comprehensive SAR analysis.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a Binimetinib precursor, adapted from patent literature, illustrating the use of this compound.

Step 1: Synthesis of N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide

This initial step involves the activation of the carboxylic acid of this compound and its subsequent coupling with an alkoxyamine. For the synthesis of Binimetinib, a related starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, is often used, followed by amination. The following protocol from a patent describes the condensation reaction of 2,3,4-trifluoro-5-nitrobenzoic acid, which is structurally very similar and demonstrates the principles of the amide coupling reaction that this compound would undergo.

-

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid (1.0 eq)

-

N,N'-Carbonyldiimidazole (CDI) (1.2 eq)

-

O-(2-tert-butoxyethyl)hydroxylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid

-

Ethyl Acetate

-

Magnesium Sulfate

-

Methanol

-

-

Procedure:

-

Dissolve 2,3,4-trifluoro-5-nitrobenzoic acid (0.11 mol) and N,N'-carbonyldiimidazole (0.14 mol) in tetrahydrofuran (110 mL).

-

To the stirring solution, add O-(2-tert-butoxyethyl)hydroxylamine (0.14 mol).

-

Add N,N-diisopropylethylamine (0.45 mol) dropwise.

-

Heat the reaction mixture to 50°C and stir for 8 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction liquor to dryness by rotary evaporation.

-

Neutralize the residue with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and concentrate by rotary evaporation.

-

Recrystallize the crude product from methanol to yield N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide as an off-white solid.[4]

-

Broader Potential and Future Directions

While the synthesis of Binimetinib is a testament to the utility of this compound, its potential applications extend beyond this specific MEK inhibitor. The highly substituted nature of this scaffold makes it an ideal candidate for the generation of diverse compound libraries for screening against a wide range of biological targets.

-

Kinase Inhibitors: The benzimidazole core, readily accessible from this starting material, is a privileged scaffold in kinase inhibitor design. By varying the substituents on the benzimidazole ring system, it is possible to develop inhibitors for other kinases implicated in cancer and other diseases.

-

Antimicrobial Agents: The benzimidazole moiety is also a well-known pharmacophore in antimicrobial drug discovery. The unique electronic properties conferred by the fluorine and nitro groups could lead to the development of novel antibacterial or antifungal agents with improved potency or a different spectrum of activity.

-

Other Therapeutic Areas: The versatility of the functional groups allows for a wide range of chemical transformations, opening up possibilities for the synthesis of compounds with potential applications in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and viral infections.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its pivotal role in the synthesis of the approved anticancer drug Binimetinib underscores its importance. The strategic arrangement of its functional groups provides a robust platform for the development of a wide array of biologically active molecules. As the demand for novel therapeutics continues to grow, the exploration of derivatives of this compound is a promising avenue for the discovery of new and effective treatments for a range of human diseases. Further investigation into the structure-activity relationships of its derivatives is warranted to fully unlock the therapeutic potential of this remarkable scaffold.

References

- 1. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]

- 2. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid: Synthesis, Properties, and Application in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3-difluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. Its strategic substitution pattern, featuring amino, difluoro, and nitro groups, makes it a valuable and versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth review of the current research surrounding this compound, focusing on its physicochemical properties, detailed synthetic protocols, and its pivotal role as a key intermediate in the manufacture of the MEK inhibitor, Binimetinib. While direct biological activity studies on this compound are not extensively reported in the current literature, its importance in the development of targeted cancer therapies is paramount. The general biological potential of substituted nitrobenzoic and fluorinated benzoic acids suggests that the unique structural attributes of this molecule may warrant further investigation.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and potential future research. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂N₂O₄ | [3] |

| Molecular Weight | 218.12 g/mol | [3] |

| CAS Number | 284030-57-5 | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 185 °C | [5] |

| Solubility | Soluble in DMSO, slightly soluble in water | [5] |

| Purity (typical) | ≥95% - 98% | [5][6] |

Synthesis of this compound

The synthesis of this compound is a well-documented procedure, typically involving the nucleophilic aromatic substitution of a trifluoro-substituted precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2,3,4-trifluoro-5-nitrobenzoic acid

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid

-

Concentrated ammonium hydroxide (28% NH₃)

-

Distilled water

-

Concentrated hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

-

Ice-water bath

-

Standard laboratory glassware and filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) is prepared in distilled water.

-

Ammonolysis: The suspension is cooled in an ice-water bath, and concentrated ammonium hydroxide (approximately 5.6 equivalents) is added slowly while maintaining the temperature below 6.0 °C.

-

Reaction Progression: After the addition is complete, the mixture is stirred for about 50 minutes at low temperature, then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Monitoring: The progress of the reaction is monitored by HPLC until the conversion of the starting material is greater than 90%.

-

Acidification: The reaction mixture is cooled again in an ice-water bath, and the pH is adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.

-

Precipitation and Filtration: The mixture is stirred for 1 hour under ice-bath conditions to facilitate precipitation. The resulting solid is collected by filtration.

-

Washing and Drying: The filter cake is washed sequentially with distilled water and methyl tert-butyl ether (MTBE). The product is then dried in an oven at approximately 48°C overnight to yield this compound as a yellow solid.

Yield: The reported total yield for this process is approximately 88%.[4]

Characterization Data:

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[4]

-

IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[4]

Role in the Synthesis of Binimetinib

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Binimetinib (Mektovi®), a potent and selective MEK1/2 inhibitor.[7] Binimetinib is used in combination with Encorafenib for the treatment of certain types of melanoma with BRAF V600E or V600K mutations.[8]

The synthesis of Binimetinib from this compound involves a series of chemical transformations to construct the final complex molecule. The general workflow is depicted in the diagram below.

Caption: Synthetic workflow for Binimetinib from this compound.

Biological Context: The MEK-ERK Signaling Pathway

While this compound itself is not known to be biologically active in the same manner as its final product, its synthesis is critical for the development of drugs that target key cellular signaling pathways implicated in cancer. Binimetinib functions by inhibiting MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway).[9][10] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[11] In many cancers, mutations in genes like BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled cell growth.[9]

The diagram below illustrates the simplified MEK-ERK signaling cascade and the point of inhibition by Binimetinib.

Caption: Simplified MEK-ERK signaling pathway and the inhibitory action of Binimetinib.

Future Perspectives

The research landscape for this compound is currently dominated by its application in synthesis. However, the presence of fluoro and nitro groups, both of which are known to impart significant biological activities in other molecular contexts, suggests that this compound and its close analogs could be of interest for direct pharmacological evaluation.[1] Future research could explore its potential antimicrobial, anti-inflammatory, or other cytotoxic effects. Furthermore, the development of more efficient and greener synthetic routes to this key intermediate remains an area of interest for process chemists in the pharmaceutical industry.

Conclusion

This compound is a compound of significant industrial and medicinal importance, primarily serving as an indispensable building block for the synthesis of the targeted anticancer drug Binimetinib. Its well-defined synthesis and physicochemical properties make it a reliable component in complex drug manufacturing processes. While the direct biological profile of this compound is not yet explored, its contribution to the fight against cancer through its role in the production of a life-extending therapy is undeniable. This technical guide consolidates the current knowledge on this important molecule, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of 4-Amino-2,3-difluoro-5-nitrobenzoic acid

An In-depth Technical Guide to the Safe Handling of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment by the user. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is a chemical intermediate utilized in the pharmaceutical and research sectors. Its proper handling is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of its safety profile, handling procedures, and emergency response based on available technical data.

Hazard Identification and Classification

The primary known hazard associated with this compound is its acute oral toxicity.[1] It is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

GHS Pictogram:

Physicochemical and Toxicological Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information.

Physicochemical Data

| Property | Value |

| CAS Number | 284030-57-5 |

| Molecular Formula | C₇H₄F₂N₂O₄ |

| Molecular Weight | 218.11 g/mol [2] |

| Appearance | Solid, Powder[3] |

| Melting Point | 185 °C[3] |

| Boiling Point | 401.139 °C at 760 mmHg[4] |

| Density | 1.751 g/cm³[4] |

| Vapor Pressure | 0 mmHg at 25 °C[4][5] |

| Solubility | Soluble in DMSO, Slightly soluble in water[3] |

Toxicological Data

| Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the "Harmful if swallowed" classification and the lack of comprehensive toxicological data, cautious handling is imperative. The following protocols are based on standard best practices for handling hazardous chemical solids.

4.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is required.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

4.2. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[5] |

| Skin and Body Protection | A standard laboratory coat. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[6] |

| Respiratory Protection | For situations where dust may be generated and a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or higher is recommended.[6] |

4.3. Handling and Storage Procedures

-

General Hygiene: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]

-

Weighing and Transfer: To minimize dust formation, weighing should be conducted in a fume hood or a designated containment area. Use non-sparking tools for transfers.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials, though specific incompatibilities are not well-documented.

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

6.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] |

| Inhalation | Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes.[1] Keep the eye wide open while rinsing. Get medical attention.[1] |

6.2. Accidental Release Measures (Spills)

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 4.2. Avoid dust formation.[5]

-

Containment: Sweep or vacuum up the spillage and collect it in a suitable, sealed container for disposal.[1]

-

Environmental Precautions: Prevent the substance from entering drains or the environment.[5]

Emergency Response Workflow

The following diagram illustrates the logical steps to take in the event of a spill.

Caption: A workflow for responding to a spill of this compound.

Stability and Reactivity

There is currently no data available on the chemical stability, reactivity, conditions to avoid, incompatible materials, or hazardous decomposition products for this compound.[6] It is prudent to assume that it may be incompatible with strong oxidizing agents and strong bases, as is common for similar compounds.

Disposal Considerations

Dispose of this chemical and its container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the material to enter sewer systems or contaminate water, foodstuffs, or feed.[5] All disposal practices must be in accordance with local, state, and federal regulations.

References

The Versatile Building Block: A Technical Guide to 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 4-amino-2,3-difluoro-5-nitrobenzoic acid, a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring amino, nitro, and carboxylic acid groups, along with two fluorine atoms, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is a yellow solid with the molecular formula C₇H₄F₂N₂O₄ and a molecular weight of 218.11 g/mol .[1] A summary of its key physical and spectroscopic data is presented in the tables below for easy reference.

Table 1: Physical Properties

| Property | Value | Reference |

| CAS Number | 284030-57-5 | [2] |

| Molecular Formula | C₇H₄F₂N₂O₄ | [2] |

| Molecular Weight | 218.11 g/mol | [1] |

| Melting Point | 185 °C | [2] |

| Solubility | Soluble in DMSO, slightly soluble in water | [2] |

| Physical State | Powder | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH) | [3] |

| IR (cm⁻¹) | 3494, 3383, 1697, 1641, 1280 | [3] |

| Mass Spectrum (APCI-) | m/z: 217 (M-1) | [4] |

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoro-5-nitrobenzoic acid with ammonia.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

-

2,3,4-Trifluoro-5-nitrobenzoic acid

-

Concentrated ammonium hydroxide solution (28% NH₃ in water)

-

Concentrated hydrochloric acid

-

Distilled water

-

Methyl tert-butyl ether (MTBE)

-

Ice

Procedure:

-

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) in distilled water is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

The suspension is cooled to below 6.0 °C.

-

Concentrated ammonium hydroxide solution (5.6 equivalents) is added slowly to the suspension over 2-2.5 hours, maintaining the temperature below 6.0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 50 minutes at the same temperature.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 3-4 hours. The progress of the reaction is monitored by HPLC.

-

Once the conversion is greater than 90%, the reaction mixture is cooled in an ice-water bath.

-

The pH of the mixture is adjusted to 2 by the slow, dropwise addition of concentrated hydrochloric acid.

-

The mixture is stirred for 1 hour under ice-bath conditions, leading to the precipitation of the product.

-

The precipitate is collected by filtration.

-

The filter cake is washed sequentially with distilled water and methyl tert-butyl ether (MTBE).

-

The solid product is dried in an oven at 48 °C overnight to yield this compound as a yellow solid.

Purity and Yield: The reported yield for this synthesis is approximately 88%. HPLC analysis of the product typically shows purities in the range of 81-84% at 220 nm and 95-97% at 254 nm.[3]

Applications in Organic Synthesis

The strategic placement of reactive functional groups and fluorine atoms makes this compound a versatile building block for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with pharmaceutical applications.

Synthesis of Binimetinib: A Case Study

A prominent application of this building block is in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy.[5] The synthesis of this drug showcases the utility of the various functional groups on the this compound core. A simplified workflow for a key step in the synthesis of a Binimetinib precursor is outlined below.

References

- 1. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]

- 2. indiamart.com [indiamart.com]

- 3. 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID CAS#: 284030-57-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols: 4-Amino-2,3-difluoro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds, notably the MEK inhibitor Binimetinib.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 284030-57-5 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₂N₂O₄ | [1][2][3][4] |

| Molecular Weight | 218.11 g/mol | [1][2][3][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 185 °C | [3] |

| Solubility | Soluble in DMSO, slightly soluble in water. | [3] |

| Purity | ≥95% - 98% | [2][3][4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2,3,4-trifluoro-5-nitrobenzoic acid via nucleophilic aromatic substitution.

Materials:

-

2,3,4-trifluoro-5-nitrobenzoic acid

-

Ammonium hydroxide solution (30% in water)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 15 g (67.8 mmol) of 2,3,4-trifluoro-5-nitrobenzoic acid in 30 mL of deionized water.[1]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 35 mL (271 mmol) of ammonium hydroxide solution (30% in water) to the cooled solution while stirring.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, dilute the mixture with 30 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the pure product.

Quantitative Data:

| Reactant | Molar Equivalent | Yield | Purity |

| 2,3,4-trifluoro-5-nitrobenzoic acid | 1.0 | 14 g (95%) | MS APCI (-) m/z 217 (M-1) detected |

Protocol 2: Application in the Synthesis of a Binimetinib Intermediate

This protocol describes the use of this compound as a key building block in the synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid, an intermediate for the MEK inhibitor Binimetinib.

Materials:

-

This compound

-

4-bromo-2-fluoroaniline

-

N,N-diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Acetic acid

-

Process water

Equipment:

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

To a reaction vessel, add 100 g of this compound, 100 g of N,N-diisopropylethylamine, and 262 g of 4-bromo-2-fluoroaniline at room temperature.

-

Raise the temperature of the reaction mixture to 107 ± 5 °C and stir until the reaction is complete (monitor by HPLC).

-

Cool the reaction mixture to 25 ± 5 °C.

-

Add process water to the mixture.

-

Adjust the pH of the reaction mixture to 4.0-4.5 using acetic acid.

-

Stir the resulting slurry, then filter the solid product.

-

Wash the collected solid and then add it to acetonitrile at 35 ± 5 °C.

-

Stir the suspension, filter the solid, and dry it under vacuum to obtain the title compound.

Quantitative Data:

| Starting Material | Product | Yield |

| This compound | 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid | 87% |

Signaling Pathway and Mechanism of Action

Binimetinib, a downstream product synthesized using this compound, is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, particularly in melanomas with BRAF mutations, leading to uncontrolled cell proliferation and survival.[5][6] Binimetinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and impeding tumor growth.[5]

Caption: MAPK/ERK signaling pathway and the inhibitory action of Binimetinib on MEK1/2.

Experimental Workflow Visualization

The synthesis of the Binimetinib intermediate from this compound can be visualized as a streamlined workflow.

Caption: Workflow for the synthesis of a key Binimetinib intermediate.

References

Application of 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in the Synthesis of the MEK Inhibitor Binimetinib

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathway for the MEK inhibitor Binimetinib, with a specific focus on the utilization of the key starting material, 4-Amino-2,3-difluoro-5-nitrobenzoic acid. The following sections detail the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Binimetinib (MEK162) is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] It is a critical component of combination therapies for certain types of cancer, particularly BRAF-mutant melanoma, where it helps to overcome resistance mechanisms associated with BRAF inhibitors alone by targeting the MAPK signaling pathway.[1] The synthesis of Binimetinib involves a multi-step process, with this compound serving as a crucial precursor for the construction of the core benzimidazole scaffold.

Synthetic Pathway Overview

The synthesis of Binimetinib from this compound involves a sequence of reactions including amination, reduction, cyclization, palladium-catalyzed cross-coupling, methylation, and a final amide coupling and deprotection. An alternative and closely related starting material, 2,3,4-trifluoro-5-nitrobenzoic acid, can also be utilized, which requires an initial ammonolysis step to introduce the C4-amino group.[1][2]

The general synthetic approach is outlined below. It is important to note that while the direct use of this compound is cited, more detailed public data is available for the synthesis starting from the trifluoro precursor. The protocol will detail the steps following the formation of the 4-amino intermediate.

Experimental Protocols

The following protocols are compiled from various sources and represent a plausible synthetic route. Researchers should optimize these conditions as needed.

Step 1: Synthesis of 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of a fluorine atom on this compound with 4-bromo-2-fluoroaniline.

-

Reagents and Materials:

-

This compound

-

4-bromo-2-fluoroaniline

-

N,N-diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Acetic acid

-

Process water

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), N,N-diisopropylethylamine (1.0 equiv.), and 4-bromo-2-fluoroaniline (2.6 equiv.).[3]

-

Heat the reaction mixture to 107 ± 5 °C and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[3]

-

Cool the reaction mixture to 25 ± 5 °C and add process water.[3]

-

Adjust the pH of the mixture to 4.0-4.5 using acetic acid to precipitate the product.[3]

-

Stir the suspension, then filter the solid product and dry it.[3]

-

The crude product can be further purified by stirring with acetonitrile at 35 ± 5 °C, followed by filtration and drying under vacuum.[3]

-

Step 2: Reduction of the Nitro Group to Form 4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluorobenzoic acid

The nitro group is reduced to an amine, setting the stage for the benzimidazole ring formation.

-

Reagents and Materials:

-

4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid

-

5% Platinum on carbon (Pt/C, 50% wet)

-

Quinoline

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenator, dissolve 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid (1.0 equiv.) in a mixture of methanol and tetrahydrofuran.[3]

-

Add quinoline (0.33 equiv.) and 5% Pt/C (50% wet).[3]

-

Apply hydrogen gas pressure (1-1.5 Kg/cm²) and stir the mixture until the reaction is complete.[3]

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.[3]

-

Add methanol to the residue, stir at 45 ± 5 °C, then cool, filter, and dry the product.[3]

-

Step 3: Benzimidazole Ring Formation

The diamine intermediate undergoes cyclization with formic acid to form the benzimidazole core.

-

Reagents and Materials:

-

4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluorobenzoic acid

-

Formic acid

-

-

Procedure:

-

Treat the diamine intermediate with formic acid. This reaction is typically heated to drive the cyclization.

-

After the reaction is complete, the product is isolated by crystallization from a suitable solvent system like ethyl acetate and heptane.[1]

-

Step 4: Methylation of the Benzimidazole Nitrogen

The N1 position of the benzimidazole ring is methylated.

-

Reagents and Materials:

-

The benzimidazole intermediate from Step 3

-

Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the benzimidazole intermediate (1.0 equiv.) in DMF.[1]

-

Add potassium carbonate (excess) and methyl iodide (1.05 equiv.).[4]

-

Stir the reaction mixture at room temperature for 15-20 hours.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.[4]

-

Separate the organic layer, wash with water, dry with sodium sulfate, and concentrate to obtain the methylated product.[4]

-

Step 5: Amide Coupling and Deprotection to Yield Binimetinib

The final steps involve coupling with a protected hydroxylamine and subsequent deprotection to reveal the hydroxamic acid moiety of Binimetinib. A more direct approach involves coupling with O-(2-hydroxyethyl)hydroxylamine followed by formation of the final product. However, a common route involves a protected hydroxylamine.

-

Reagents and Materials:

-

The methylated benzimidazole carboxylic acid from Step 4

-

O-(tert-butyldimethylsilyl)-N-(2-hydroxyethyl)hydroxylamine or similar protected hydroxylamine

-

Coupling agents (e.g., CDI, HATU)

-

Deprotection agent (e.g., Phosphoric acid)

-

Acetonitrile

-

-

Procedure (Illustrative):

-

The carboxylic acid is activated with a coupling agent like 1,1'-Carbonyldiimidazole (CDI).

-

The activated acid is then reacted with the protected hydroxylamine.

-

The resulting intermediate is deprotected. For a tert-butyl ether protecting group, the intermediate is treated with excess aqueous phosphoric acid in acetonitrile.[1]

-

The final product, Binimetinib, is isolated by recrystallization.[1]

-

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of Binimetinib and related intermediates.

| Step | Starting Material | Product | Yield | Reference |

| Condensation | 2,3,4-trifluoro-5-nitrobenzoic acid | N-(2-tert-butoxyethoxy)-2,3,4-trifluoro-5-nitrobenzamide | 88.0% | [2] |

| Amination | This compound | 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid | 87% | [3] |

| Reduction of Nitro Group | 4-amino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-5-nitrobenzoic acid | 4,5-diamino-2-[(4-bromo-2-fluorophenyl)amino]-3-fluoro-benzoic acid | 86% | [3] |

| Methylation and Deprotection (two steps) | N-(2-tert-butoxy ethyoxyl)-6-[(4-bromo-2-fluoro-phenyl)amino]-7-fluoro-3H-benzimidazole-5-formamide | Binimetinib | 56% | [1] |

| Chlorination | 6-(4-Bromo-phenylamino)-7-chloro-3H-benzoimidazole-5-carboxylic acid methyl ester | 6-(4-Bromo-2-chloro-phenylamino)- 7 -chloro-3H-benzoimidazole-5 -carboxylic acid methyl ester | 57% | [5] |

Visualizations

Binimetinib Synthesis Workflow

References

- 1. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]

- 2. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]

- 3. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

- 4. WO2021116901A1 - Forms of binimetinib and process for preparation thereof - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols: Reaction Mechanisms Involving 4-Amino-2,3-difluoro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms involving 4-Amino-2,3-difluoro-5-nitrobenzoic acid, a key building block in the synthesis of pharmaceutically active compounds. The primary application highlighted is its use in the synthesis of Binimetinib, a potent MEK inhibitor.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring fluorine atoms, an amino group, and a nitro group, allows for a variety of chemical transformations, making it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical industry. One of the most significant applications of this compound is in the synthesis of Binimetinib, a selective inhibitor of MEK1 and MEK2 enzymes in the MAPK/ERK signaling pathway.[1][2][3]

Synthesis of this compound

The title compound is typically synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid via a nucleophilic aromatic substitution reaction with ammonium hydroxide.[1]

Experimental Protocol: Synthesis of this compound

A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equiv) in distilled water is cooled to below 6.0 °C. Concentrated ammonium hydroxide solution (5.6 equiv) is added slowly while maintaining the low temperature. The reaction mixture is stirred for approximately 50 minutes, then allowed to warm to room temperature and stirred for an additional 3-4 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled in an ice-water bath, and the pH is adjusted to 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with distilled water and methyl tert-butyl ether (MTBE), and dried to afford this compound as a yellow solid.[1]

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2,3,4-trifluoro-5-nitrobenzoic acid | [1] |

| Reagent | Concentrated Ammonium Hydroxide | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | < 6.0 °C to Room Temperature | [1] |

| Reaction Time | ~5 hours | [1] |

| Product Yield | 88% | [1] |

| HPLC Purity (254 nm) | 96.96% | [1] |

Spectroscopic Data

-

¹³C NMR (100 MHz, DMSO-d6) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1]

-

IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[1]

Application in the Synthesis of Binimetinib

This compound is a crucial starting material for the synthesis of Binimetinib. The synthetic route involves a series of key transformations, including a nucleophilic aromatic substitution (or a Buchwald-Hartwig amination), reduction of the nitro group, formation of the benzimidazole core, methylation, and subsequent amide bond formation and deprotection steps.

Overall Synthetic Workflow for Binimetinib

Caption: Synthetic workflow for Binimetinib starting from this compound.

Key Reaction Mechanisms and Protocols

Step 1: Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position of this compound is susceptible to nucleophilic attack by an amine, such as 4-bromo-2-fluoroaniline. This reaction is a key step in building the core structure of Binimetinib.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: A mixture of this compound (1.0 equiv), 4-bromo-2-fluoroaniline (1.2 equiv), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like xylene is heated at reflux. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine to provide the necessary o-phenylenediamine functionality for the subsequent benzimidazole ring formation.

Experimental Protocol: The nitro-substituted benzoic acid derivative from the previous step is dissolved in a suitable solvent such as a mixture of methanol and tetrahydrofuran. A catalyst, typically 5% Platinum on carbon (Pt/C), is added, and the mixture is subjected to hydrogenation at elevated temperature and pressure until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the diamino product.

Step 3: Benzimidazole Formation

The o-phenylenediamine derivative undergoes cyclization with formic acid to form the benzimidazole ring.

Caption: Mechanism of Benzimidazole Formation.

Experimental Protocol: The diamino compound is heated with formic acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH with a base. The solid is collected by filtration and purified.

Step 4: Methylation of the Benzimidazole Ring